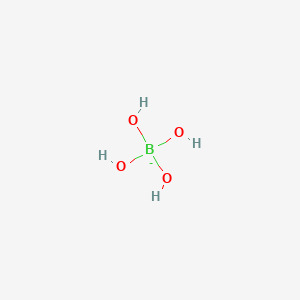
Aluminum, diethyliodo-
Übersicht
Beschreibung
Aluminum, diethyliodo-: (also known as diethylaluminum iodide) is an organoaluminum compound with the molecular formula C4H10AlI. It is a colorless liquid that is highly reactive and sensitive to air and moisture. This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum, diethyliodo- can be synthesized through the reaction of diethylaluminum chloride with sodium iodide in anhydrous conditions. The reaction typically occurs in a non-polar solvent such as toluene or hexane to prevent the hydrolysis of the product. The general reaction is as follows:
(C2H5)2AlCl+NaI→(C2H5)2AlI+NaCl
Industrial Production Methods: In industrial settings, the production of aluminum, diethyliodo- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is typically handled and stored under an inert atmosphere to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum, diethyliodo- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and ethyl iodide.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in halogen exchange reactions with other halides.
Common Reagents and Conditions:
Oxidation: Requires exposure to air or oxygen.
Reduction: Typically involves the use of hydrogen gas or other reducing agents.
Substitution: Often conducted in the presence of other halides like bromides or chlorides.
Major Products Formed:
Oxidation: Aluminum oxide (Al2O3) and ethyl iodide (C2H5I).
Reduction: Corresponding alcohols from ketones.
Substitution: New organoaluminum compounds with different halides .
Wissenschaftliche Forschungsanwendungen
Chemistry: Aluminum, diethyliodo- is used as a catalyst in Ziegler-Natta polymerization reactions for the production of polyolefins. It also serves as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, aluminum, diethyliodo- is used in the synthesis of intermediates for pharmaceuticals and other biologically active compounds.
Industry: In the industrial sector, aluminum, diethyliodo- is employed in the production of specialty chemicals and materials. Its role as a catalyst in polymerization reactions is particularly valuable for manufacturing plastics and elastomers .
Wirkmechanismus
The mechanism of action of aluminum, diethyliodo- primarily involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In polymerization reactions, it activates monomers, allowing them to form long polymer chains. The compound’s reactivity is attributed to the presence of the aluminum-iodine bond, which is highly polarized and reactive .
Vergleich Mit ähnlichen Verbindungen
Diethylaluminum chloride (C4H10AlCl): Similar in structure but contains chlorine instead of iodine.
Diethylaluminum bromide (C4H10AlBr): Contains bromine instead of iodine.
Triethylaluminum (C6H15Al): Contains three ethyl groups attached to aluminum.
Uniqueness: Aluminum, diethyliodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chlorine and bromine counterparts. The iodine atom makes the compound more reactive and suitable for specific applications in organic synthesis and catalysis .
Eigenschaften
IUPAC Name |
diethyl(iodo)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Al.HI/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQUYYAZSOKTQD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al](CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10AlI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062119 | |
| Record name | Aluminum, diethyliodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-00-8 | |
| Record name | Diethyliodoaluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, diethyliodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, diethyliodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, diethyliodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylaluminium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Naphtho[2,1-b]furan](/img/structure/B1199300.png)


